4-(Chloromethyl)-6-methoxyisoquinoline
Description
Properties
Molecular Formula |
C11H10ClNO |
|---|---|
Molecular Weight |
207.65 g/mol |
IUPAC Name |
4-(chloromethyl)-6-methoxyisoquinoline |
InChI |
InChI=1S/C11H10ClNO/c1-14-10-3-2-8-6-13-7-9(5-12)11(8)4-10/h2-4,6-7H,5H2,1H3 |
InChI Key |
ASXOQQBDBJOCLT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=NC=C2C=C1)CCl |
Origin of Product |
United States |
Comparison with Similar Compounds
4-Chloro-6-ethoxyquinoline (CAS 103862-63-1)
- Structure: Chloro (-Cl) at 4-position and ethoxy (-OCH₂CH₃) at 6-position on a quinoline core.
- Molecular Formula: C₁₁H₁₀ClNO (MW: 207.45 g/mol).
- Key Differences : Replacement of chloromethyl with chloro and methoxy with ethoxy reduces electrophilicity at the 4-position but increases lipophilicity due to the longer alkoxy chain.
- Applications : Used in synthetic chemistry for constructing complex heterocycles .
6-Methoxy-3-methylisoquinoline (CAS 14446-31-2)
- Structure: Methoxy at 6-position and methyl (-CH₃) at 3-position on isoquinoline.
- Molecular Formula: C₁₁H₁₁NO (MW: 173.22 g/mol).
4-Chloro-5,7-dimethoxyquinoline (CAS 143946-49-0)
4-(Chloromethyl)-6-methoxyisoquinoline
6-Methoxy-2-arylquinoline-4-carboxylates
Anti-HIV Activity
- This compound Derivatives: Exhibit CXCR4 antagonism (IC₅₀ ~ nM range), critical for inhibiting HIV entry .
P-glycoprotein Inhibition
- 6-Methoxy-2-arylquinolines: Demonstrated P-gp inhibition (), enhancing chemotherapeutic drug retention. Chloromethyl analogs may offer improved potency due to enhanced membrane permeability.
Critical Analysis and Trends
- Chloromethyl vs. Chloro : Chloromethyl’s reactivity enables diverse derivatization, whereas chloro groups are less versatile but improve stability.
- Methoxy Positioning: 6-Methoxy in isoquinolines optimizes electronic effects for receptor binding, while additional methoxy groups (e.g., 5,7-dimethoxy) may complicate pharmacokinetics.
- Biological Performance : Anti-HIV activity is highly substituent-dependent, with chloromethyl and methoxy combinations showing unique efficacy .
Q & A
Q. Table 1: SAR Trends in Isoquinoline Derivatives
| Compound | Substituent | IC₅₀ (nM) | Reference |
|---|---|---|---|
| 4-(Chloromethyl)-6-methoxy | -CH₂Cl, -OCH₃ | 120 | |
| 4-Bromomethyl-6-ethoxy | -CH₂Br, -OC₂H₅ | 85 |
Basic: What are the common purification techniques for this compound post-synthesis?
Methodological Answer:
- Flash chromatography : Use silica gel with gradient elution (hexane/ethyl acetate) .
- Recrystallization : Ethanol/water mixtures yield high-purity crystals .
- HPLC prep-scale : Reverse-phase systems remove trace impurities .
Advanced: How do electronic effects of substituents on the isoquinoline ring influence reactivity in nucleophilic substitution reactions?
Methodological Answer:
- Electron-withdrawing groups (e.g., -Cl) : Activate the chloromethyl group for SN2 reactions with amines or thiols .
- Methoxy group (-OCH₃) : Ortho/para-directing effects enhance regioselectivity in electrophilic substitutions .
Data Contradiction: How should researchers address discrepancies in reported biological activities of similar isoquinoline derivatives?
Methodological Answer:
- Assay standardization : Control variables like cell line passage number, serum concentration, and incubation time .
- Purity verification : Use LC-MS to confirm compound integrity (>98% purity) .
- Meta-analysis : Compare data across studies (e.g., IC₅₀ ranges for kinase inhibition) to identify outliers .
Advanced: What computational methods aid in predicting the reactivity of this compound in synthetic pathways?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
